Sodium 4-Hydroxy-4-methylpentanoate
CAS No.:
Cat. No.: VC14495204
Molecular Formula: C6H11NaO3
Molecular Weight: 154.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11NaO3 |
---|---|
Molecular Weight | 154.14 g/mol |
IUPAC Name | sodium;4-hydroxy-4-methylpentanoate |
Standard InChI | InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
Standard InChI Key | RKKDHFJDHVHVLY-UHFFFAOYSA-M |
Canonical SMILES | CC(C)(CCC(=O)[O-])O.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sodium 4-Hydroxy-4-methylpentanoate is characterized by a pentanoic acid backbone substituted with a hydroxyl group and a methyl group at the 4-position, forming a tertiary alcohol. The sodium salt form enhances its solubility in aqueous environments, a critical feature for in vitro and in vivo applications. The IUPAC name sodium;4-hydroxy-4-methylpentanoate reflects this structure, with the carboxylate group deprotonated and stabilized by the sodium counterion.
Table 1: Molecular Properties of Sodium 4-Hydroxy-4-methylpentanoate
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 154.14 g/mol |
IUPAC Name | sodium;4-hydroxy-4-methylpentanoate |
SMILES | CC(C)(CCC(=O)[O-])O.[Na+] |
InChI Key | RKKDHFJDHVHVLY-UHFFFAOYSA-M |
PubChem CID | 57340483 |
The compound’s canonical SMILES representation, CC(C)(CCC(=O)[O-])O.[Na+]
, underscores the spatial arrangement of functional groups, while its InChI key provides a unique identifier for chemical databases.
Solubility and Stability
As a sodium salt, Sodium 4-Hydroxy-4-methylpentanoate exhibits high solubility in water and polar solvents, facilitating its use in physiological buffers. The tertiary alcohol group at the 4-position confers stability against oxidation and enzymatic degradation, distinguishing it from GHB, which is rapidly metabolized by γ-hydroxybutyrate dehydrogenase. This stability allows for prolonged receptor interaction in experimental models, making it a valuable tool for studying GHBergic systems.
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis of Sodium 4-Hydroxy-4-methylpentanoate typically involves the neutralization of 4-hydroxy-4-methylpentanoic acid with sodium hydroxide. The reaction proceeds under mild aqueous conditions (pH 7–8) at ambient temperatures (25–30°C) to avoid side reactions such as esterification or oxidation. Post-synthesis purification often involves recrystallization from ethanol-water mixtures, yielding a hygroscopic powder that requires anhydrous storage to prevent degradation.
Table 2: Optimal Synthesis Conditions
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction pH | 7.0–8.0 | Prevents salt hydrolysis |
Temperature | 25–30°C | Minimizes oxidative byproducts |
Solvent System | Ethanol-water (3:1) | Enhances crystallization |
Industrial-Scale Manufacturing
Industrial production scales the neutralization process using continuous-flow reactors to maintain consistent pH and temperature. Quality control measures include inline Fourier-transform infrared spectroscopy (FTIR) to monitor reaction completeness and high-performance liquid chromatography (HPLC) to verify purity (>98%). The final product is packaged under nitrogen to mitigate hygroscopicity.
Pharmacological Applications
GHB Receptor Agonism
Sodium 4-Hydroxy-4-methylpentanoate acts as a selective agonist at GHB receptors, which are G-protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system. Unlike GHB, which exhibits dual affinity for GHB receptors and GABA receptors, UMB68’s tertiary alcohol group limits its interaction with GABA sites, enabling precise study of GHB receptor-mediated effects.
Metabolic Stability
The compound’s resistance to enzymatic degradation by γ-hydroxybutyrate dehydrogenase allows sustained receptor activation in vivo. This property is particularly advantageous in models of narcolepsy and alcohol withdrawal, where prolonged GHB receptor activity is therapeutic.
Research Findings and Mechanistic Insights
Neuropharmacological Studies
In rodent models, Sodium 4-Hydroxy-4-methylpentanoate (10–50 mg/kg, i.p.) dose-dependently increases slow-wave sleep duration by 40–60%, mimicking GHB’s effects but with reduced tachyphylaxis. Electrophysiological recordings in hippocampal slices demonstrate enhanced GABAergic transmission, suggesting indirect modulation via GHB receptor-mediated presynaptic inhibition.
Table 3: Key Research Findings
Study Model | Dose/Concentration | Observed Effect |
---|---|---|
Rat sleep-wake cycle | 30 mg/kg, i.p. | ↑ Slow-wave sleep by 55% |
Mouse hippocampal slices | 100 μM | ↓ Glutamate release by 30% |
In vitro GHB receptor binding | 10 nM–1 mM |
Comparative Analysis with GHB
Pharmacokinetic Advantages
While GHB undergoes rapid hepatic metabolism (half-life: 20–60 minutes), Sodium 4-Hydroxy-4-methylpentanoate’s tertiary alcohol extends its half-life to 2–4 hours in preclinical models. This prolonged activity reduces dosing frequency, enhancing therapeutic practicality.
Receptor Selectivity
UMB68’s 10-fold higher selectivity for GHB receptors over GABA receptors () minimizes off-target sedation, a common adverse effect of GHB.
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